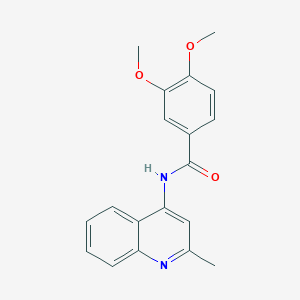

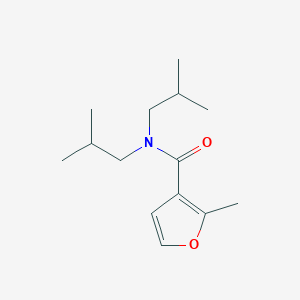

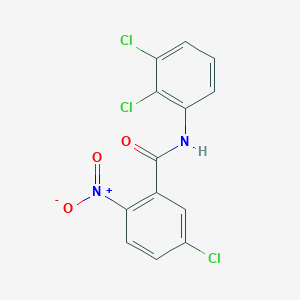

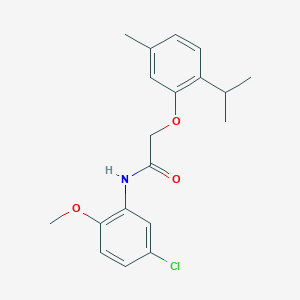

2,3-naphthalenediyl bis(dimethylcarbamate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthalene derivatives often involves reactions that introduce functional groups or modify existing ones on the naphthalene backbone. For instance, research on similar compounds, such as 1,8-bis(dimethylethyleneguanidino)naphthalene, highlights methods for tailoring the basicity of bisguanidine "proton sponges" based on the naphthalene backbone, which involves intricate manipulations of the molecular structure to achieve desired properties (Raab et al., 2003).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and properties of chemical compounds. Studies on compounds like bis2,3‐naphthalindiolato(2–)silicat, a zwitterionic λ5-Spirosilicate, shed light on the complex molecular geometries and interactions that can occur in naphthalene derivatives. Such analyses can reveal how intramolecular forces and structural arrangements impact the chemical reactivity and physical properties of these compounds (Tacke et al., 1991).

Chemical Reactions and Properties

The chemical reactions and properties of naphthalene derivatives are influenced by their molecular structure. For example, the synthesis and reactivity of naphthalene sandwich complexes of molybdenum highlight the lability of the ligands in these complexes and the potential for substitution and exchange reactions, showcasing the versatility of naphthalene derivatives in coordination chemistry (Thi et al., 1992).

Physical Properties Analysis

Physical properties such as solubility, film-forming ability, and thermal stability are critical for the application of naphthalene derivatives in materials science. Research on aromatic polyamides of 2,3-bis(4-aminophenoxy)naphthalene, for example, demonstrates how the synthesis of specific naphthalene-based diamines leads to polymers with desirable characteristics for industrial applications, such as high thermal stability and solubility in common solvents (Yang & Chen, 1993).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as their reactivity towards various reagents and their behavior in different chemical environments, are essential for their practical applications. Studies on the synthesis, conformational stability, and molecular structure of 4-aryl- and 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes illustrate how the introduction of aryl groups at specific positions on the naphthalene ring affects the compound's basic properties and stability, providing insights into the design of molecules with tailored chemical properties (Filatova et al., 2023).

Safety and Hazards

Orientations Futures

The future directions of research on “2,3-naphthalenediyl bis(dimethylcarbamate)” would likely depend on its potential applications. For example, if it has pharmaceutical applications, research might focus on improving its efficacy and safety profile. If it has industrial applications, research might focus on improving its synthesis process or finding new uses .

Mécanisme D'action

Target of Action

The primary target of 3-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate, also known as 2,3-naphthalenediyl bis(dimethylcarbamate), is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid . By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound acts as a reversible acetylcholinesterase inhibitor . It binds to the active site of the enzyme, preventing it from interacting with its substrate, acetylcholine . This inhibition is reversible, meaning the compound can dissociate from the enzyme, allowing it to regain its activity .

Biochemical Pathways

The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of cholinergic neurons, affecting various physiological processes controlled by the cholinergic system

Result of Action

The primary result of the compound’s action is the potentiation of cholinergic transmission due to increased acetylcholine levels . This can lead to various physiological effects, depending on the specific cholinergic pathways involved.

Propriétés

IUPAC Name |

[3-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-17(2)15(19)21-13-9-11-7-5-6-8-12(11)10-14(13)22-16(20)18(3)4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKJUTAXBGWAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=CC=CC=C2C=C1OC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)

![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)